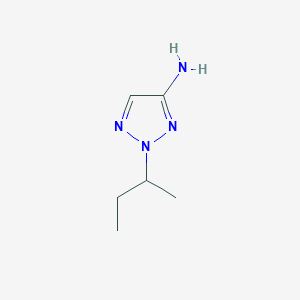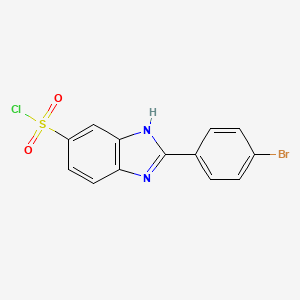
1-(Phenylamino)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylamino)propan-2-one is an organic compound with the molecular formula C9H11NO It is a ketone derivative where a phenylamino group is attached to the second carbon of a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylamino)propan-2-one can be synthesized through a Mannich reaction, which involves the condensation of benzaldehyde, aniline, and acetophenone. This reaction is typically carried out in the presence of an acid catalyst under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of supercritical carbon dioxide and ionic liquids to enhance the reaction efficiency and yield . This method is considered environmentally friendly and aligns with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylamino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Phenylamino)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Phenylamino)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenylpropan-2-one: This compound is structurally similar but does not contain the amino group.
Uniqueness: 1-(Phenylamino)propan-2-one is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
4504-29-4 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-anilinopropan-2-one |
InChI |
InChI=1S/C9H11NO/c1-8(11)7-10-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
VUAGYVUCYLZQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)




![1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)
![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)



![6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
![1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one](/img/structure/B13164839.png)


